molecular formula C6H12O2 B158081 (S)-3-Methyl-pentanoic acid CAS No. 1730-92-3

(S)-3-Methyl-pentanoic acid

Cat. No.: B158081
CAS No.: 1730-92-3
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-YFKPBYRVSA-N
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Description

(S)-3-Methyl-pentanoic acid (CAS 1730-92-3) is a chiral, branched-chain short-chain fatty acid of high interest in organic synthesis and flavor research. With a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol, this compound is characterized by its (S) configuration at the stereocenter, a critical feature for its specific interactions in chiral environments and biological systems . This defined stereochemistry makes it a valuable chiral building block or intermediate in the stereoselective synthesis of more complex molecules . In application, the compound and its racemic mixture are documented in synthetic methodologies, such as the decarboxylation of sec-butylmalonic acid . The racemic form of 3-Methylpentanoic acid is also known as a volatile organic compound contributing to flavor profiles; it is naturally found in certain foods like cheese and fermented meats, and is described as imparting cheesy, pungent, and sour notes . As a metabolite, it has been identified in biological systems including humans, animals, and fungi . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348996
Record name (S)-3-Methyl-pentanoic acid
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1730-92-3
Record name (3S)-3-Methylpentanoic acid
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Record name (S)-3-Methyl-pentanoic acid
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Record name (S)-3-Methyl-pentanoic acid
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Synthetic Methodologies and Enantioselective Approaches for S 3 Methyl Pentanoic Acid

Overview of General Synthesis Methods for 3-Methylpentanoic Acid

Several general methodologies have been established for the synthesis of racemic or achiral 3-methylpentanoic acid. These approaches often involve common transformations in organic chemistry.

Catalytic hydrogenation is a fundamental process for the synthesis of saturated carboxylic acids from their unsaturated precursors. rsc.orgrsc.org In the context of 3-methylpentanoic acid, this typically involves the reduction of the carbon-carbon double bond in an unsaturated analogue, such as 3-methyl-2-pentenoic acid or 3-methyl-4-pentenoic acid. This reaction is commonly carried out using molecular hydrogen (H₂) in the presence of a metal catalyst.

Various transition metals are effective for this transformation. For instance, the enantioselective hydrogenation of 2-methyl-2-pentenoic acid has been studied using a cinchonidine-modified Palladium on aluminum oxide (Pd/Al₂O₃) catalyst. researchgate.net While this particular study focused on a different isomer, the principle applies to the synthesis of saturated branched-chain acids. The choice of catalyst, solvent, and reaction conditions (e.g., pressure and temperature) can significantly influence the reaction's efficiency and selectivity. researchgate.nettue.nl

Table 1: Catalysts for Hydrogenation Processes

Catalyst Family Composition Typical Applications
NiSat™ Nickel-based Hydrogenation, hydro-finishing, upgrading. clariant.com
HyMax™ Copper-chromite Selective conversion of esters, aldehydes, ketones. clariant.com
HySat™ Chromium-free copper Hydrogenation of esters, aldehydes, ketones. clariant.com

| Bimetallic Catalysts | e.g., Ru-Sn, Pt-Re | Hydrogenation of carboxylic acids and esters. tue.nl |

A classical approach to synthesizing 3-methylpentanoic acid involves the saponification and subsequent acidolysis of a substituted malonic ester. orgsyn.org This process begins with the synthesis of ethyl sec-butylmalonate, which is prepared from sec-butyl bromide and malonic ester. The ethyl sec-butylmalonate is then saponified using a strong base, such as potassium hydroxide (B78521), to hydrolyze the ester groups, forming a dicarboxylate salt. orgsyn.org

The subsequent and crucial step is acidolysis. The reaction mixture is acidified, typically with a strong acid like sulfuric acid, and heated. This protonates the carboxylate groups and induces decarboxylation (loss of CO₂), yielding the final 3-methylpentanoic acid product. orgsyn.org It is critical to remove the alcohol formed during saponification before acidification to prevent the formation of ester by-products. orgsyn.org

Table 2: Key Steps in Malonic Ester Synthesis of 3-Methylpentanoic Acid

Step Reagents Purpose
Saponification Ethyl sec-butylmalonate, Potassium Hydroxide (KOH), Water Hydrolysis of the diester to form a dicarboxylate salt. orgsyn.org

| Acidification & Decarboxylation | Sulfuric Acid (H₂SO₄), Heat | Protonation of the dicarboxylate followed by loss of CO₂ to form 3-methylpentanoic acid. orgsyn.org |

Microbial fermentation is an increasingly important method for producing a wide range of carboxylic acids from renewable feedstocks. mdpi.commdpi.com While the industrial production of 3-methylpentanoic acid via fermentation is not as established as that for compounds like citric or lactic acid, microorganisms possess metabolic pathways capable of synthesizing branched-chain fatty acids. nih.govhmdb.ca

The synthesis in microbes often originates from amino acid metabolism. For example, the catabolism of isoleucine can lead to intermediates that are precursors to branched-chain acids. The biosynthesis can proceed through pathways involving α-keto acids, such as α-keto-β-methylvalerate, which can be converted through a series of enzymatic steps, including decarboxylation and oxidation, to form compounds structurally related to 3-methylpentanoic acid. researchgate.net Engineering metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae is a common strategy to enhance the production of specific, non-native carboxylic acids. nih.govfrontiersin.org

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org 3-Methylpentanoic acid can be prepared by the oxidation of its corresponding primary alcohol, 3-methyl-1-pentanol. solubilityofthings.com It is important to note that the oxidation of a tertiary alcohol like 3-methyl-3-pentanol (B165633) would not yield a carboxylic acid under typical conditions. chegg.comwikipedia.org

A variety of oxidizing agents can be employed for this conversion, including strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org The reaction involves the conversion of the primary alcohol first to an intermediate aldehyde (3-methylpentanal), which is then further oxidized to the carboxylic acid. google.com The choice of oxidant and reaction conditions is crucial to ensure the reaction proceeds to the carboxylic acid without stopping at the aldehyde stage and to avoid unwanted side reactions.

Carboxylation of alkenes, also known as hydrocarboxylation, is a method to synthesize carboxylic acids by adding a hydrogen atom and a carboxyl group across a double bond. organic-chemistry.org This approach can be used to produce 3-methylpentanoic acid from an appropriate alkene precursor, such as 2-ethyl-1-butene (B1580654) or 3-methyl-1-pentene, depending on the regioselectivity of the catalyst system used.

This transformation is typically catalyzed by transition metal complexes, such as those based on palladium, and often uses carbon monoxide (CO) as the source of the carboxyl group. organic-chemistry.org More recent methods utilize safer CO surrogates like formic acid or formate (B1220265) salts. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, and CO source, are critical for controlling the regioselectivity, determining whether the linear or branched carboxylic acid is the major product. organic-chemistry.org Oxidative cleavage of alkenes with reagents like ozone (ozonolysis) followed by an oxidative workup is another route to carboxylic acids. organic-chemistry.org

Reformatsky Reaction-Based Synthesis of (S)-3-Methyl-pentanoic Acid

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester to react with a carbonyl compound, typically an aldehyde or ketone, to form a β-hydroxy ester. wikipedia.orgthermofisher.com To achieve an enantioselective synthesis of this compound, an asymmetric version of this reaction is necessary.

Asymmetric Reformatsky reactions can be designed by using chiral auxiliaries, chiral ligands, or chiral starting materials to control the stereochemical outcome. beilstein-journals.org A plausible, though not explicitly detailed in the provided search results for this specific molecule, synthetic route would involve the reaction of a chiral aldehyde or a chiral α-halo ester derivative in a diastereoselective Reformatsky reaction.

For example, a general strategy could involve the reaction of propanal with a chiral α-bromo ester under standard Reformatsky conditions (using zinc metal). The resulting β-hydroxy ester would be formed as a mixture of diastereomers. After separation of the desired diastereomer, subsequent chemical transformations would be required. This would involve dehydration of the β-hydroxy group to create an α,β-unsaturated ester, followed by a stereoselective hydrogenation of the double bond to set the desired stereocenter at the third carbon. Finally, hydrolysis of the ester would yield the target this compound. The key to the enantioselectivity would lie in the efficiency of the diastereoselective Reformatsky step or the asymmetric hydrogenation step. beilstein-journals.org

Table 3: General Steps in a Hypothetical Asymmetric Reformatsky-Based Synthesis

Step Description Key Reagents Intermediate Product
1. Reformatsky Reaction Condensation of an aldehyde with an α-halo ester. nih.gov Aldehyde, α-halo ester, Zinc (Zn) β-hydroxy ester
2. Dehydration Elimination of the hydroxyl group to form a C=C double bond. Dehydrating agent (e.g., acid catalyst) α,β-unsaturated ester
3. Asymmetric Hydrogenation Stereoselective reduction of the C=C double bond. researchgate.net H₂, Chiral catalyst Chiral ester

| 4. Hydrolysis | Conversion of the ester to the final carboxylic acid. | Acid or Base, Water | this compound |

Reaction Mechanisms and Conditions Utilizing Chiral Ketone Precursors

One advanced strategy for asymmetric synthesis involves the use of a chiral auxiliary—a compound temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. For the synthesis of a precursor to this compound, a chiral ketone can serve this purpose.

The general mechanism involves attaching the chiral auxiliary to an achiral substrate to form a new compound, often an enolate or enamine derived from a ketone. The inherent chirality of the auxiliary creates a sterically hindered environment, forcing subsequent reactions to occur from a less hindered face. This diastereoselective approach establishes the desired stereocenter.

For instance, a chiral oxazolidinone auxiliary can be acylated to form an N-acyl derivative. This derivative can be converted into a chiral enolate by treatment with a base. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric influence of the substituent on the chiral auxiliary. After the key stereocenter is set, the auxiliary is cleaved through hydrolysis, yielding the chiral carboxylic acid and recovering the auxiliary for reuse. While this is a powerful general method, specific applications for the direct synthesis of this compound are not extensively detailed in published literature, though the principles are widely applied in the synthesis of other chiral carboxylic acids.

Formation and Hydrolysis of β-Hydroxy Esters

The formation of β-hydroxy esters is a common route to precursors of chiral carboxylic acids. These esters are typically synthesized via aldol (B89426) or Reformatsky reactions. The resulting β-hydroxy ester contains a hydroxyl group that can be removed in a subsequent step, followed by hydrolysis of the ester to yield the carboxylic acid.

The hydrolysis of the ester functionality is a fundamental organic transformation. nih.gov It can be carried out under acidic or basic conditions. gavinpublishers.com

Acid-Catalyzed Hydrolysis : The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products: the carboxylic acid and the alcohol. nih.gov

Base-Promoted Hydrolysis (Saponification) : The ester is heated with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is irreversible and produces a carboxylate salt and an alcohol. gavinpublishers.com The free carboxylic acid is then obtained by acidifying the reaction mixture with a strong mineral acid. nih.gov This is often the preferred method due to its irreversibility and the ease of separating the products. nih.gov

For a precursor to 3-Methyl-pentanoic acid, such as ethyl 3-hydroxy-3-methylpentanoate, saponification followed by acidification would yield 3-hydroxy-3-methylpentanoic acid. Subsequent chemical steps would be required to remove the hydroxyl group to arrive at the final target molecule.

Optimization Strategies in Asymmetric Reformatsky Reactions

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. nih.gov To achieve an enantioselective synthesis, the reaction must be conducted in a chiral environment, typically by adding chiral ligands that coordinate to the zinc metal center.

The mechanism involves the formation of an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone. In an asymmetric reaction, a chiral ligand-zinc complex coordinates to the carbonyl compound, directing the enolate to attack a specific face (Re or Si) of the carbonyl, thus creating the product with a preference for one enantiomer. However, research indicates that achieving high enantioselectivity with simple aliphatic aldehydes, which would be precursors for this compound, is challenging, often resulting in lower enantiomeric excess (ee) compared to reactions with aromatic aldehydes. nih.govorganic-chemistry.org

Incorporation of Chiral Ligands (e.g., Bisoxazolines with Zinc)

C₂-symmetric ligands, such as bisoxazolines (BOX), are highly effective in a wide range of metal-catalyzed asymmetric reactions. These ligands coordinate with a metal ion, like zinc, to form a chiral Lewis acid complex. This complex then activates the aldehyde substrate and provides a well-defined chiral environment for the nucleophilic attack of the Reformatsky enolate.

The choice of the bisoxazoline ligand is critical, as its steric and electronic properties dictate the facial selectivity of the reaction. While BOX ligands have shown great success in many transformations, their application to the asymmetric Reformatsky reaction with aliphatic aldehydes has met with limited success, often providing modest enantioselectivity. organic-chemistry.org

Table 1: Illustrative Enantioselectivity in Asymmetric Reformatsky Reactions with Different Aldehyde Substrates This table presents typical, generalized data for analogous reactions to illustrate the substrate-dependent efficacy of chiral ligands, as specific data for the synthesis of this compound precursors is not readily available in the literature.

Aldehyde Substrate Chiral Ligand Type Typical Enantiomeric Excess (ee)
Benzaldehyde (Aromatic) Bisoxazolidine 75-80%
Cinnamaldehyde (α,β-Unsaturated) Amino Alcohol 25-45%

| Propanal (Aliphatic) | Bisoxazolidine/Amino Alcohol | Low to Moderate (<50%) |

Solvent Engineering for Enhanced Reactivity

The choice of solvent plays a crucial role in the outcome of the asymmetric Reformatsky reaction, influencing both the reaction rate and the stereoselectivity. Solvents can affect the solubility of the reagents and intermediates, the aggregation state of the organozinc species, and the geometry of the transition state.

Commonly used solvents are ethers, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), as they can solvate the metal center without strongly competing with the chiral ligand. theaic.org The polarity and coordinating ability of the solvent can significantly alter the structure of the chiral catalyst and its interaction with the substrates. Optimizing the solvent system is therefore a key strategy for enhancing enantioselectivity, although this must be done empirically for each specific reaction.

Chiral Resolution Techniques for Racemic Intermediates

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the target compound or an intermediate, followed by the separation of the enantiomers. This approach, known as chiral resolution, is a well-established and industrially important method. acs.org

Diastereomeric Salt Formation and Recrystallization (e.g., using N,N'-dibenzylethylenediammonium salts)

For carboxylic acids like 3-methylpentanoic acid, the most common resolution method is the formation of diastereomeric salts. elsevierpure.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). elsevierpure.com This reaction produces a mixture of two diastereomeric salts: ((R)-acid·(S)-base) and ((S)-acid·(S)-base).

Because diastereomers have different physical properties, they can be separated by conventional techniques, most commonly fractional crystallization. nih.govwikipedia.org One diastereomeric salt is typically less soluble in a given solvent and will crystallize out of the solution, leaving the other diastereomer dissolved. acs.org

After the less-soluble salt is isolated by filtration, it is treated with a strong acid (like HCl) to break the ionic bond and regenerate the enantiomerically pure carboxylic acid. The chiral resolving agent can often be recovered. Diamines, such as N,N'-dibenzylethylenediamine (DBEDA), are known to form stable, crystalline salts with carboxylic acids and can be used as resolving agents. google.com The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is influenced by the choice of resolving agent and the crystallization solvent.

Table 2: Key Compounds Mentioned in this Article

Compound Name Role in Synthesis
This compound Target Molecule
Ethyl 3-hydroxy-3-methylpentanoate β-Hydroxy Ester Intermediate
Propanal Aldehyde Precursor
Ethyl bromoacetate α-Haloester Reagent
Zinc Metal Reagent in Reformatsky Reaction
Bisoxazoline (BOX) Chiral Ligand
N,N'-dibenzylethylenediamine (DBEDA) Chiral Resolving Agent
Chiral Oxazolidinone Chiral Auxiliary
Tetrahydrofuran (THF) Reaction Solvent

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Hydrogenation of α,β-Unsaturated Precursors

A prominent method for the synthesis of this compound involves the asymmetric hydrogenation of an α,β-unsaturated precursor, such as (E)-3-methyl-2-pentenoic acid. This reaction typically employs a chiral catalyst to stereoselectively deliver hydrogen across the double bond.

The enantioselective hydrogenation of 2-methyl-2-pentenoic acid has been studied using a cinchonidine-modified palladium catalyst supported on alumina (B75360) (Pd/Al2O3). researchgate.net The reaction demonstrates solvent-dependent behavior in terms of its activity. researchgate.net While the presence of the chiral modifier, cinchonidine, has a notable inhibiting effect on the reaction rate, it is essential for inducing enantioselectivity. researchgate.net

Another approach involves the use of copper(I)/N-heterocyclic carbene complexes for the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.org This method presents an atom-economic alternative to the more commonly used hydrosilanes. rsc.org

Catalyst SystemPrecursorProductEnantiomeric Excess (ee)Reference
Cinchonidine-modified Pd/Al2O32-Methyl-2-pentenoic acid2-Methyl-pentanoic acidVaries with conditions researchgate.net
Copper(I)/N-heterocyclic carbeneα,β-unsaturated enoatesSaturated estersAsymmetric potential rsc.org

Retrosynthetic Analysis and AI-Powered Synthetic Route Identification

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning a synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. study.com For this compound, a retrosynthetic approach might identify precursors such as a β-dicarbonyl compound and an appropriate alkyl halide. chegg.com

Several AI platforms are available to assist in retrosynthesis and reaction prediction:

AI ToolKey FeatureApplication
IBM RXN for ChemistryUtilizes neural transformer models trained on millions of reactions. chemcopilot.comAchieves high accuracy in reaction prediction and can be integrated with robotic labs. chemcopilot.com
ChemAIRS®Employs AI-driven retrosynthetic analysis with features like synthesizability assessment and impurity prediction. chemical.aiStreamlines synthesis design for pharmaceutical and biotech research. chemical.ai
ReTReKIntegrates deep learning-based reaction prediction with retrosynthesis knowledge to guide the search for promising synthetic routes. acs.orgEnhances the performance of data-driven computer-aided synthesis planning. acs.org

Advanced Enantioselective Synthesis Strategies for Related Chiral Acids

The principles of asymmetric synthesis extend to a variety of chiral carboxylic acids. Several advanced strategies have been developed that are broadly applicable to this class of molecules.

Aldol Reactions of Chiral Enolates in β-Hydroxycarboxylic Acid Synthesis

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov When a chiral enolate reacts with a prochiral carbonyl compound, it can lead to the formation of β-hydroxy carbonyl compounds with high stereoselectivity. nih.gov These products are valuable intermediates in the synthesis of various natural products and polyfunctional compounds. nih.govorganic-chemistry.org The condensation of chiral α-sulfinylester enolate ions with aldehydes and ketones, for instance, can produce β-hydroxy-acids with high chemical and optical yields. semanticscholar.org

Lewis-Acid Mediated Additions of Chiral Silyl (B83357) Ketene (B1206846) Acetals

The development of catalytic, enantioselective additions of silyl ketene acetals to aldehydes represents a significant advance in aldol-type reactions. nih.gov In this approach, a chiral Lewis acid catalyst activates the aldehyde for nucleophilic attack by the silyl ketene acetal. organic-chemistry.org A notable system involves the use of silicon tetrachloride (SiCl4), a weak Lewis acid, which can be activated by a strongly Lewis basic chiral phosphoramide. organic-chemistry.orgacs.orgresearchgate.net This in situ generated chiral Lewis acid can effectively catalyze the aldol addition of various silyl ketene acetals to both conjugated and non-conjugated aldehydes, affording products with high regio-, diastereo-, and enantioselectivity. nih.govorganic-chemistry.org

Use of Chiral Auxiliaries (e.g., Chiral Oxazolidinones, Ellman's N-sulfinylimine)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used in the early phases of drug development. rsc.org

Chiral Oxazolidinones:

Pioneered by David A. Evans, chiral oxazolidinones are among the most versatile and reliable chiral auxiliaries. rsc.orgnih.gov They are particularly effective in asymmetric alkylation and aldol reactions. rsc.orgsigmaaldrich.com For instance, the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary can establish two contiguous stereocenters simultaneously. wikipedia.org The N-acyl oxazolidinone can be converted to a boron enolate, which then reacts with an aldehyde to yield the aldol adduct with high stereocontrol. wikipedia.org

Ellman's N-sulfinylimine:

Enantiopure 2-methyl-2-propanesulfinamide, often referred to as Ellman's sulfinamide, is a versatile chiral auxiliary for the asymmetric synthesis of amines. sigmaaldrich.com Condensation of this auxiliary with aldehydes or ketones forms N-tert-butanesulfinyl imines. nih.gov These intermediates can then undergo nucleophilic addition, with the chiral sulfinyl group directing the stereochemical outcome. nih.gov This methodology has been successfully applied to the synthesis of a wide range of nitrogen-containing compounds, including amino alcohols and amino acids. sigmaaldrich.com For example, the synthesis of a rare amino acid, 3,4-dimethyl-2-(methylamino)pentanoic acid, utilized Ellman's N-sulfinylimine chemistry to establish the chiral α-amino group with high diastereoselectivity (95:5 dr). thieme-connect.comthieme-connect.com

Chiral AuxiliaryKey ApplicationStereochemical Control
Chiral OxazolidinonesAsymmetric alkylation and aldol reactions. rsc.orgsigmaaldrich.comHigh diastereoselectivity in forming new stereocenters. wikipedia.org
Ellman's N-sulfinylimineAsymmetric synthesis of amines and amino acids. sigmaaldrich.comresearchgate.netDirects nucleophilic addition to the C=N bond with high stereocontrol. nih.gov

Thiol-based and Alcoholysis Processes for Chiral Intermediates

A prominent and efficient strategy for establishing the crucial C3-stereocenter of this compound involves the asymmetric desymmetrization of a prochiral precursor, 3-methylglutaric anhydride (B1165640). This approach utilizes a nucleophilic ring-opening reaction where a chiral catalyst selectively directs the attack of a nucleophile (such as an alcohol or thiol) to one of the two enantiotopic carbonyl groups of the anhydride. This process breaks the molecule's plane of symmetry, yielding a chiral monoester or hemithioester intermediate with high enantiomeric purity. These intermediates can then be readily converted to the target this compound through established synthetic transformations.

Thiol-based Desymmetrization

The enantioselective ring-opening of cyclic anhydrides with thiols, or thiolysis, represents a powerful method for generating chiral hemithioesters. This transformation is often facilitated by chiral organocatalysts that activate the anhydride and control the facial selectivity of the thiol attack. Research has demonstrated the efficacy of thiourea-based catalysts derived from chiral diamines for this purpose. nih.gov

The mechanism involves the thiourea (B124793) catalyst forming hydrogen bonds with the anhydride's carbonyl groups, enhancing the electrophilicity of one carbonyl over the other. This activation directs the incoming thiol nucleophile to attack preferentially at one site, leading to the formation of the chiral hemithioester product. nih.gov While specific data on the thiolysis of 3-methylglutaric anhydride is not extensively detailed, studies on analogous meso-anhydrides, such as cis-cyclohexane-1,2-dicarboxylic anhydride, illustrate the viability and effectiveness of this methodology. The reaction of benzyl (B1604629) mercaptan with this anhydride, catalyzed by a thiourea derived from (R,R)-1,2-diphenylethylenediamine, proceeds with high yield and enantioselectivity. nih.govnih.gov This approach is applicable for the synthesis of chiral intermediates leading to this compound.

The table below summarizes representative findings for the organocatalyzed thiolysis of a model meso-anhydride, demonstrating the potential of this method for creating chiral intermediates.

Table 1: Illustrative Results for the Enantioselective Thiolysis of cis-cyclohexane-1,2-dicarboxylic anhydride with benzyl mercaptan, catalyzed by a chiral thiourea. Data sourced from studies on general anhydride desymmetrization. nih.gov

Alcoholysis Processes for Chiral Intermediates

The desymmetrization of 3-methylglutaric anhydride and its derivatives via enantioselective alcoholysis is a well-established method, frequently employing enzymes, particularly lipases, as catalysts. nih.gov This biocatalytic approach offers high selectivity under mild reaction conditions.

Immobilized Lipase B from Candida antarctica (CALB, often known as Novozym 435) is a highly effective biocatalyst for the enantioselective alcoholysis of cyclic anhydrides. fao.orgcgu.edu.tw In this process, the enzyme selectively catalyzes the acylation of an alcohol (e.g., methanol (B129727) or butanol) by one of the two enantiotopic carbonyl groups of the anhydride. This results in the formation of a chiral monoester. However, research indicates that the relatively small size of the methyl substituent in 3-methylglutaric derivatives can pose a challenge for achieving high stereodiscrimination by the enzyme, sometimes leading to moderate enantiomeric excesses. nih.govcgu.edu.tw

To overcome this, studies on structurally similar substrates, such as 3-(4-fluorophenyl)glutaric anhydride, provide optimized conditions that can be adapted. For instance, using methyl tert-butyl ether (MTBE) as the solvent and methanol as the acyl acceptor at a controlled temperature leads to complete conversion and good enantioselectivity. fao.org The resulting chiral monoester is a versatile intermediate for the synthesis of this compound.

The following table presents typical results for the lipase-catalyzed desymmetrization of a 3-substituted glutaric anhydride, highlighting the key reaction parameters.

Table 2: Representative Results for the Enzymatic Desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, a structural analog of 3-methylglutaric anhydride. Data adapted from Liu, W., et al. (2014). fao.org

Chemical Reactivity and Transformation Studies of S 3 Methyl Pentanoic Acid

Oxidation Reactions and Product Formations (Ketones, Aldehydes)

The oxidation of carboxylic acids is generally challenging. However, under specific conditions, (S)-3-Methyl-pentanoic acid can be transformed. While direct oxidation of the carboxylic acid group is difficult, reactions can be designed to occur at other positions in the molecule, or the carboxylic acid can be derived from the oxidation of other functional groups. For instance, aldehydes are readily oxidized to carboxylic acids under both acidic and alkaline conditions. chemguide.co.uk The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation by various agents, a property not shared by ketones. chemguide.co.uk

The oxidation of aldehydes to carboxylic acids can be achieved using reagents like chromic acid (H₂CrO₄) or Tollens' reagent. schoolwires.net The reaction with Tollens' reagent, known as the silver mirror test, is a classic method to distinguish aldehydes from ketones. chemguide.co.uklibretexts.org In this test, the aldehyde is oxidized to a carboxylate salt, while silver ions are reduced to metallic silver, forming a mirror on the reaction vessel. chemguide.co.uklibretexts.org

Conversely, the synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, (S)-3-Methyl-1-pentanol. solubilityofthings.com

Reduction Reactions of the Carboxylic Acid Group (Alcohols)

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the carboxyl group to a hydroxyl group. The product of this reduction is (S)-3-Methyl-1-pentanol. biosynth.comlookchem.com

Table 1: Reduction of this compound

Reactant Reagent Product

Substitution Reactions of the Carboxylic Hydrogen Atom (Acyl Chlorides)

The hydroxyl group of the carboxylic acid can be substituted to form acyl chlorides, which are valuable reactive intermediates in organic synthesis. A common method for this transformation involves reacting this compound with thionyl chloride (SOCl₂). lookchem.com This reaction replaces the -OH group with a -Cl atom, yielding (S)-3-Methyl-pentanoyl chloride. lookchem.comguidechem.comchemicalbook.com Phosphorus pentachloride (PCl₅) can also be used for this conversion.

Table 2: Synthesis of (S)-3-Methyl-pentanoyl Chloride

Reactant Reagent Product

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Online NMR spectroscopy has emerged as a powerful tool for these investigations, allowing for real-time monitoring of reactants, intermediates, and products. wiley.comresearchgate.netnih.gov

Reaction with Meldrum's Acid

A detailed mechanistic study has been conducted on the reaction between 3-methylpentanoic acid and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). wiley.comresearchgate.netnih.gov This reaction is a key step in the synthesis of imagabalin, an active pharmaceutical ingredient. researchgate.netnih.gov The study aimed to expand on previous analyses and provide a more thorough understanding of the chemical transformation. researchgate.netnih.gov

Identification of Intermediate Species (e.g., Dimer Anhydride (B1165640), Acyl Chloride)

The mechanistic investigation of the reaction with Meldrum's acid provided conclusive spectroscopic evidence for several intermediate species. researchgate.net One key intermediate identified was the dimer anhydride, 3-methylpentanoic anhydride. researchgate.netnih.gov This species was previously hypothesized but had not been definitively observed. researchgate.net The study also revealed the presence of an acyl chloride intermediate, 3-methylpentanoyl chloride, for the first time in this synthesis. researchgate.net

Application of Online NMR Spectroscopy in Reaction Monitoring

The use of online NMR spectroscopy was instrumental in elucidating the reaction mechanism. wiley.comresearchgate.netnih.gov This technique allows for the direct observation of reaction species in the reaction mixture over time. kobv.deresearchgate.net By monitoring the changes in the NMR spectra, researchers were able to identify and characterize the transient intermediates, providing a detailed picture of the reaction pathway. wiley.comresearchgate.net This approach offers significant advantages over traditional offline analysis, as it provides real-time, quantitative information without disturbing the reaction system. kobv.deacs.org

Biological Activities and Mechanistic Studies of S 3 Methyl Pentanoic Acid

Antioxidant Properties and Mechanisms

No specific studies were identified that evaluated the antioxidant properties of (S)-3-Methyl-pentanoic acid.

Inhibition of Lipid Peroxidation

There is no available data from assays measuring the inhibition of lipid peroxidation by this compound. Such studies would typically involve measuring the reduction of lipid hydroperoxides or secondary products like malondialdehyde (MDA) to determine the compound's protective effects against oxidative damage to lipids.

DPPH Radical Scavenging Assays

No published results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound were found. This type of assay would quantify the compound's ability to donate a hydrogen atom or electron to neutralize the DPPH radical, typically reported as an IC50 value, which represents the concentration of the substance required to scavenge 50% of the DPPH radicals.

Antibacterial Efficacy and Antimicrobial Properties

There is a lack of research specifically investigating the antibacterial efficacy of this compound.

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus)

No studies were found that report the Minimum Inhibitory Concentration (MIC) or other measures of antibacterial activity for this compound against Staphylococcus aureus or any other specific bacterial strains.

Interaction with Proteins and Enzymes

Specific mechanistic studies on the interaction of this compound with proteins and enzymes are not available in the scientific literature.

Role of Hydrogen Bonding and Electrostatic Interactions

Without studies on the interaction of this compound with specific protein or enzyme targets, the role of hydrogen bonding and electrostatic interactions in its potential biological activities cannot be detailed. Such investigations would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational molecular docking to elucidate the binding modes and key intermolecular forces.

Potential Roles in Metabolic Pathways and Signaling Processes

This compound, also known as (S)-3-methylvaleric acid, is a methyl-branched, short-chain fatty acid. nih.gov As a naturally occurring compound found in various plants, animals, and fungi, it participates in several fundamental biological processes. nih.gov Its structure as a branched-chain fatty acid implicates it in various metabolic and signaling pathways, distinct from its straight-chain counterpart, pentanoic acid (valeric acid). hmdb.cametabolon.com

Fatty Acid Metabolism

This compound is recognized as a participant in fatty acid metabolism. hmdb.cametabolomicscentre.ca As a branched-chain fatty acid, its metabolic processing is expected to differ from that of linear fatty acids, which are primarily catabolized through beta-oxidation. The presence of a methyl group on the beta-carbon (position 3) prevents standard beta-oxidation from proceeding. Instead, its breakdown likely requires alternative enzymatic pathways, such as omega-oxidation or alpha-oxidation, to bypass the branched point before entering central energy metabolism. The Human Metabolome Database (HMDB) identifies 3-Methylpentanoic acid as being involved in the fatty acid metabolism pathway and potentially serving as an energy source. hmdb.ca

Cellular Signaling

Evidence suggests that this compound is involved in cellular signaling processes. hmdb.ca Short-chain fatty acids are increasingly recognized not just as metabolic substrates but also as signaling molecules that can modulate cellular functions. For instance, the related compound valeric acid (pentanoic acid) has been shown to influence brain function and may play a role in the progression of Alzheimer's disease by affecting the expression of pro-inflammatory cytokines. metabolon.com This capacity for cellular modulation suggests that this compound could possess similar signaling properties, potentially influencing pathways related to inflammation, gene expression, or other cellular responses.

Specific Metabolite Pathways

The metabolism of branched-chain amino acids—isoleucine and leucine—can be disrupted by inborn errors of metabolism, leading to the accumulation of specific organic acids. While this compound is not a primary diagnostic marker for the following deficiencies, its structure is closely related to the intermediates in these pathways.

2-Methyl-3-Hydroxybutyryl CoA Dehydrogenase (MHBD) Deficiency : This is a rare X-linked recessive disorder that impairs the catabolism of the branched-chain amino acid isoleucine. genome.jp The deficiency is caused by mutations in the HADH2 gene, which encodes the 2-methyl-3-hydroxybutyryl-CoA dehydrogenase enzyme. nih.gov This enzyme is crucial for one of the steps in the β-oxidation of 2-methylbutyryl-CoA, an intermediate in isoleucine degradation. nih.gov Its deficiency leads to the accumulation of characteristic metabolites in bodily fluids.

3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency : This is an autosomal recessive disorder that affects the final step of leucine catabolism and a key step in ketogenesis (the production of ketone bodies). wikipedia.orgnih.govmedlineplus.gov It results from mutations in the HMGCL gene, which codes for the HMG-CoA lyase enzyme. wikipedia.org This enzyme deficiency prevents the breakdown of HMG-CoA into acetyl-CoA and acetoacetate, leading to a failure to produce ketone bodies for energy during fasting and an accumulation of upstream metabolites. medlineplus.govwikipedia.org This results in hypoketotic hypoglycemia and metabolic acidosis. nih.govcabidigitallibrary.org

Metabolic DisorderAffected PathwayKey Accumulated Metabolites
2-Methyl-3-Hydroxybutyryl CoA Dehydrogenase (MHBD) DeficiencyIsoleucine Catabolism2-Methyl-3-hydroxybutyric acid, Tiglylglycine, 2-Methylacetoacetate nih.gov
3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase DeficiencyLeucine Catabolism and Ketogenesis3-Hydroxy-3-methylglutaric acid, 3-Methylglutaconic acid, 3-Methylglutaric acid, 3-Hydroxyisovaleric acid nih.gov

Comparison with Similar Compounds and Derivatives

The biological activity of this compound can be better understood by comparing it with structurally similar compounds and their derivatives. Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological effects, provide valuable insights into the functional importance of the pentanoic acid backbone and its modifications.

Structure-Activity Relationship Studies of Pentanoic Acid Derivatives

Research into pentanoic acid derivatives has revealed that specific structural modifications can confer potent and targeted biological activities. These studies underscore the principle that the core pentanoic acid structure is a versatile scaffold for developing biologically active molecules.

Anticancer Activity : A number of studies have synthesized and evaluated various substituted pentanoic acids for their potential as anticancer agents. nih.govtandfonline.com Specifically, phenyl/naphthylacetyl pentanoic acid derivatives have been identified as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), enzymes that play roles in cancer progression. tandfonline.comtandfonline.comnih.gov The cytotoxic effects of these derivatives against leukemia cell lines demonstrate that adding bulky aromatic groups to the pentanoic acid structure is a key determinant of this specific biological activity. nih.govnih.govresearchgate.net

Metabolic Modulation : The impact of structural modifications is also evident in metabolic studies of fatty acid analogues. Thia fatty acids, where a methylene group in the carbon chain is replaced by a sulfur atom, exhibit profoundly different metabolic effects based on the position of the sulfur. For example, 3-thia fatty acids are known to increase fatty acid oxidation, whereas 4-thia fatty acids inhibit the same process. nih.gov This highlights how a subtle change in the molecular backbone dictates the compound's interaction with metabolic enzymes and its ultimate biological effect.

Compound ClassStructural ModificationObserved Biological Activity
Phenyl/naphthylacetyl pentanoic acid derivativesAddition of bulky aromatic groupsDual inhibition of MMP-2 and HDAC8; anticancer properties tandfonline.comtandfonline.com
3-Thia fatty acidsSubstitution of carbon at position 3 with sulfurIncreased fatty acid oxidation nih.gov
4-Thia fatty acidsSubstitution of carbon at position 4 with sulfurInhibition of fatty acid oxidation nih.gov

Antimicrobial, Anti-inflammatory, and Antioxidant Properties of Derivatives

The modification of the core structure of this compound into various derivatives has been a strategic approach to explore and enhance its therapeutic potential. Research has focused on creating new molecules with improved antimicrobial, anti-inflammatory, and antioxidant activities.

Antimicrobial Activity

The search for novel antimicrobial agents is driven by the global challenge of antibiotic resistance. Derivatives of pentanoic acid have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microorganisms.

One notable study involved the synthesis of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. These compounds were created through a Knoevenagel condensation and tested in vitro for their antibacterial efficacy nih.gov. The synthesized derivatives demonstrated significant activity, particularly against Gram-positive bacteria, including multidrug-resistant clinical isolates nih.gov.

The in-vitro antibacterial tests showed that all the synthesized compounds had good antibacterial activity against several Gram-positive bacteria with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov. Specifically, compounds designated as 4c, 4d, 4e, and 4f were identified as the most potent, exhibiting MIC values of 2 µg/mL against selected Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA) strains nih.gov. The study highlighted that the promising antibacterial effects of these derivatives were not due to general toxicity nih.gov.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pentanoic Acid Derivatives Against Multidrug-Resistant Gram-Positive Strains

Compound R-group MIC (µg/mL)
4c 4-F 2
4d 4-Cl 2
4e 4-Br 2
4f 4-CF3 2

Data sourced from a study on (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivatives nih.gov.

It is noteworthy that while these derivatives showed good activity against certain S. aureus strains, their potency varied against others, and they displayed no significant inhibitory activity against the Gram-negative strain E. coli at the tested concentrations nih.gov. This indicates a degree of selectivity in their antibacterial action.

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected pathological processes involved in numerous diseases. Consequently, compounds with both anti-inflammatory and antioxidant properties are of significant therapeutic interest.

Research into carboxylic acid derivatives has yielded compounds with potent dual activities. For instance, a study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acid analogues revealed significant anti-inflammatory and antioxidant potential nih.gov. The anti-inflammatory activity was assessed through in vitro inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation nih.gov.

Several of the synthesized carboxylic acid analogues (designated FM7-12) were potent inhibitors of these enzymes. Among them, compounds FM10 and FM12 emerged as leading candidates based on their low IC50 values, indicating high potency nih.gov.

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Selected Carboxylic Acid Derivatives (IC50 µM)

Compound COX-1 COX-2 5-LOX Antioxidant (DPPH)
FM10 0.82 0.69 19.34 24.18
FM12 0.25 0.18 21.09 28.32

Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM) nih.gov.

The antioxidant potential of these derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results from this assay confirmed that compounds like FM10 and FM12 possess significant antioxidant capabilities alongside their anti-inflammatory effects nih.gov.

In another line of research, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant and anticancer activities. The most promising candidate from this series, compound 20, exhibited potent antioxidant properties in the DPPH radical scavenging assay researchgate.net. This highlights the potential of developing derivatives of simple carboxylic acids into multifunctional therapeutic agents. The presence of a 4-hydroxyphenyl group is thought to contribute to the antioxidant activity by modulating oxidative stress researchgate.net.

The collective findings from these studies underscore the value of derivatization as a strategy to unlock and enhance the biological activities of parent carboxylic acids like this compound. By introducing various functional groups and heterocyclic rings, researchers can fine-tune the pharmacological profile of these molecules to target specific enzymes and pathways involved in microbial infections, inflammation, and oxidative stress.

Applications of S 3 Methyl Pentanoic Acid in Advanced Organic Synthesis and Research

Building Block for Complex Molecule Preparation

In organic synthesis, building blocks are key intermediates that enable the stepwise construction of target compounds. (S)-3-Methyl-pentanoic acid, with its defined stereocenter, is utilized as a chiral synthon. This means that its inherent chirality can be transferred to the target molecule, which is crucial for the synthesis of enantiomerically pure compounds. The carboxylic acid functional group allows for a variety of chemical transformations, such as esterification, amidation, and reduction to an alcohol, providing multiple pathways for its incorporation into larger, more complex structures.

Precursor for Biologically Active Compounds

The structural motif of this compound is found within a number of biologically active natural products and synthetic compounds. As a precursor, it provides a readily available chiral fragment for the total synthesis of these molecules. The synthesis of bioactive peptides and their derivatives is one area where such chiral carboxylic acids are employed. nih.gov These peptides can exhibit a range of biological activities and are of interest in pharmaceutical and biotechnological research.

The process of incorporating this compound into these larger molecules often involves standard peptide coupling reactions or other well-established methods for forming amide or ester bonds. The ability to synthesize these complex, biologically active compounds is essential for studying their mechanisms of action and for developing new therapeutic agents. researchgate.net

Role in Drug Development and Lead Molecule Identification

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity and serves as a starting point for developing new drugs. wikipedia.org The process of identifying and optimizing these lead compounds is a critical step in the drug development pipeline. danaher.com this compound can be used as a fragment or building block in the synthesis of compound libraries for high-throughput screening, a common method for identifying new lead molecules.

The specific three-dimensional shape of this compound can be important for its interaction with biological targets such as enzymes or receptors. By modifying the structure of this and other building blocks, medicinal chemists can explore the structure-activity relationship (SAR) of a series of compounds, aiming to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 1: Key Stages in Drug Development

Stage Description
Target Identification Identifying the biological target (e.g., enzyme, receptor) involved in a disease.
Lead Discovery Identifying molecules (lead compounds) that interact with the target.
Lead Optimization Modifying the lead compound to improve its properties (e.g., efficacy, safety).
Preclinical Development Testing the optimized compound in laboratory and animal models.

| Clinical Trials | Testing the compound in humans to assess safety and efficacy. |

Applications in Diagnostic Tools and Biomedical Research

Isotopically labeled compounds are invaluable tools in biomedical research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net this compound can be synthesized with isotopic labels (e.g., ¹³C, ²H) at specific positions. These labeled molecules can then be used as probes to study metabolic pathways, enzyme mechanisms, and the structure and function of biomolecules. researchgate.net

For example, a ¹³C-labeled version of this compound could be used to trace its metabolism in a biological system, providing insights into cellular processes. This information can be crucial for understanding disease states and for the development of new diagnostic methods.

Potential in Material Science (e.g., Polymers, Additives)

The principles of using building blocks in organic synthesis extend to material science. Chiral monomers can be used to create polymers with specific three-dimensional structures and properties. While specific applications of this compound in this area are not extensively documented in readily available literature, its structure suggests potential for use as a monomer or an additive in the synthesis of chiral polymers.

The incorporation of chiral units into a polymer backbone can influence its physical properties, such as its thermal behavior, mechanical strength, and optical activity. These materials could have applications in areas such as chiral chromatography, specialized coatings, and functional materials.

Formulation in Pesticide and Insecticide Development

The development of new pesticides and insecticides is an ongoing area of research aimed at improving efficacy and reducing environmental impact. semanticscholar.org Natural products often serve as inspiration for the design of new agrochemicals. researchgate.net While direct use of this compound in commercial pesticides is not prominent, its structural features could be incorporated into the design of new active ingredients.

The mode of action of many insecticides involves interaction with specific molecular targets in the nervous system of insects. epa.gov The chirality of a molecule can be critical for this interaction. Therefore, the use of chiral building blocks like this compound in the synthesis of new pesticide candidates allows for the exploration of stereospecific interactions with these targets, potentially leading to more potent and selective agents.

Analytical and Characterization Techniques in S 3 Methyl Pentanoic Acid Research

Chromatographic Methods (e.g., Thin-Layer Chromatography, Flash Column Chromatography)

Chromatographic techniques are fundamental tools for the purification and analysis of (S)-3-Methyl-pentanoic acid. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique often used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. For a carboxylic acid like this compound, a common stationary phase is silica (B1680970) gel. The mobile phase, typically a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate), is chosen to achieve optimal separation. The position of the compound on the developed TLC plate, represented by its retention factor (Rf), helps in its identification relative to a known standard. Visualization can be achieved using a potassium permanganate (B83412) stain or an iodine chamber, which reacts with the organic compound to produce a visible spot.

Flash Column Chromatography: When purification of a larger quantity of this compound is required, flash column chromatography is the preferred method. This technique operates on the same principles as TLC but on a preparative scale. The crude sample is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (mobile phase) is passed through the column under pressure. mdpi.com By collecting fractions of the eluent, the desired compound can be isolated from impurities, starting materials, and byproducts. The separation of ionic compounds like carboxylic acids can be optimized by adjusting the pH and solvent composition of the mobile phase. mdpi.com For chiral separations, specialized chiral stationary phases can be employed in high-performance liquid chromatography (HPLC) to resolve enantiomers. nist.gov

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, functional groups, and atomic connectivity.

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of this compound. It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxyl group in this compound is typically observed as a broad singlet far downfield, often around 12 ppm, due to its deshielded nature and hydrogen bonding. The signals for the aliphatic protons appear further upfield.

Interactive Data Table: Typical ¹H NMR Data for 3-Methyl-pentanoic Acid

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH ~12.0 broad singlet - 1H
H2 (-CH₂COOH) ~2.2-2.4 multiplet - 2H
H3 (-CH(CH₃)-) ~1.9-2.1 multiplet - 1H
H4 (-CH₂CH₃) ~1.3-1.5 multiplet - 2H
H5 (-CH₂CH₃) ~0.9 triplet ~7.4 3H
3-CH₃ ~0.9 doublet ~6.7 3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 180-185 ppm for saturated aliphatic acids. nih.gov The remaining aliphatic carbons appear at higher field strengths.

Interactive Data Table: Typical ¹³C NMR Data for 3-Methyl-pentanoic Acid

Carbon Assignment Chemical Shift (δ, ppm)
C1 (-COOH) ~181
C2 (-CH₂COOH) ~43
C3 (-CH(CH₃)-) ~32
C4 (-CH₂CH₃) ~29
C5 (-CH₂CH₃) ~11
3-CH₃ ~19

Note: Chemical shifts are approximate and can vary based on the solvent.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound is dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is found around 1710 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for 3-Methyl-pentanoic Acid

Wavenumber (cm⁻¹) Bond Vibration Description
2500-3300 O-H stretch Very broad, characteristic of carboxylic acid dimer
2870-2960 C-H stretch Strong, from aliphatic CH₂, and CH₃ groups
1710 C=O stretch Strong and sharp, characteristic of carboxylic acid
1460 C-H bend Bending vibration of CH₂ and CH₃ groups
1210-1320 C-O stretch Strong, coupled with O-H bend

Data is representative for 3-methylpentanoic acid. nist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint. The molecular ion peak [M]⁺ for 3-methylpentanoic acid would be observed at an m/z of 116.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound (C₆H₁₂O₂).

Interactive Data Table: Key Fragments in the EI-Mass Spectrum of 3-Methyl-pentanoic Acid

m/z Proposed Fragment Significance
116 [C₆H₁₂O₂]⁺ Molecular Ion (M⁺)
87 [M - C₂H₅]⁺ Loss of the ethyl group
73 [CH(CH₃)CH₂COOH]⁺ Alpha-cleavage
60 [CH₃COOH₂]⁺ McLafferty rearrangement product
57 [C₄H₉]⁺ Loss of the carboxyl and a methyl group
41 [C₃H₅]⁺ Aliphatic fragment

Fragmentation data is based on the spectrum for 3-methylpentanoic acid.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is optically active, meaning it rotates the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The (S)-(+)-3-Methylpentanoic acid synonym indicates that the S-enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise).

This property is crucial for assessing the enantiomeric purity of a sample. The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. It can be calculated from the observed specific rotation of the mixture ([α]obs) and the specific rotation of the pure enantiomer ([α]max) using the following formula:

ee (%) = ([α]obs / [α]max) x 100

A sample containing an equal amount of the (S) and (R) enantiomers is a racemic mixture and will have an observed rotation of 0°, corresponding to an enantiomeric excess of 0%. A sample consisting of only the pure (S)-enantiomer will exhibit the maximum specific rotation and have an enantiomeric excess of 100%.

X-ray Crystallography for Chiral Center Confirmation

X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides a detailed electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, successful X-ray crystallographic analysis would unambiguously confirm the 'S' configuration at the C3 stereocenter. However, a significant practical challenge is that this compound is a liquid at room temperature, and crystallization can be difficult. To overcome this, the carboxylic acid is often converted into a crystalline derivative, such as a salt or an amide with a chiral or achiral partner, which is more amenable to forming high-quality single crystals suitable for X-ray diffraction analysis.

Future Research Directions and Unexplored Avenues

Novel Enantioselective Synthetic Routes for (S)-3-Methyl-pentanoic Acid

The development of efficient and highly selective methods for synthesizing single-enantiomer compounds is a cornerstone of modern organic chemistry. Future research in this area for this compound should focus on novel enantioselective strategies that offer high yields and optical purity.

One promising avenue is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. Oxazolidinones, for example, have been successfully employed in the asymmetric synthesis of other chiral carboxylic acids and could be adapted for this compound.

Asymmetric catalysis represents another key area for exploration. This involves the use of a chiral catalyst to control the stereoselectivity of a reaction. Both metal-based catalysts and organocatalysts could be investigated. For instance, transition metal complexes with chiral ligands have shown great success in asymmetric hydrogenation and alkylation reactions, which could be applied to precursors of this compound.

Finally, biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases and esterases can be used for the kinetic resolution of racemic mixtures of 3-methylpentanoic acid or its esters. Furthermore, nitrilases have demonstrated the ability to enantioselectively hydrolyze dinitriles to produce chiral cyano-carboxylic acids, which are precursors to chiral acids.

Synthetic ApproachDescriptionPotential Advantages
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereoselective reactions.Well-established methodology, high diastereoselectivity often achievable.
Asymmetric Catalysis Use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity.High turnover numbers, potential for high enantiomeric excess.
Biocatalysis Employment of enzymes (e.g., lipases, nitrilases) for enantioselective transformations.High stereoselectivity, mild reaction conditions, environmentally friendly.

In-depth Elucidation of Biological Mechanisms of Action

A significant gap in the current understanding of this compound lies in its specific biological roles and mechanisms of action. The stereochemistry of a molecule is crucial in its interaction with biological systems, as enzymes and receptors are themselves chiral. nih.gov It is therefore highly probable that the (S)- and (R)-enantiomers of 3-methylpentanoic acid exhibit different biological activities.

Future research should aim to identify the specific molecular targets of this compound. This could involve screening for its binding affinity to various receptors, ion channels, and enzymes. Techniques such as affinity chromatography and radioligand binding assays could be employed for this purpose.

Furthermore, investigating the enzyme inhibition or activation by this compound is a critical area of inquiry. Many metabolic pathways are regulated by small molecule inhibitors or activators. Determining if this compound modulates the activity of key enzymes, for instance, those involved in fatty acid metabolism, could reveal its physiological function.

Understanding its role as a metabolite is also essential. While 3-methylpentanoic acid is a known metabolite, the specific pathways involving the (S)-enantiomer and its downstream effects are not well-characterized. Metabolomic studies could help to elucidate its role in various physiological and pathological states.

Development of New Derivatives with Enhanced Biological Activities

The chemical structure of this compound provides a scaffold for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities.

The synthesis of ester and amide derivatives is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. sphinxsai.comajchem-a.comresearchgate.net Esterification can increase lipophilicity, which may enhance absorption and distribution. Amide derivatives can introduce new hydrogen bonding interactions, potentially leading to stronger binding to biological targets. A range of alcohols and amines could be systematically reacted with this compound to create a library of new compounds for biological screening.

The development of derivatives is guided by structure-activity relationship (SAR) studies . By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for a particular effect. This iterative process of design, synthesis, and testing is fundamental to drug discovery.

Derivative TypeRationale for SynthesisPotential Biological Impact
Esters To increase lipophilicity and modify solubility.Improved cell permeability and bioavailability.
Amides To introduce new hydrogen bonding capabilities and alter polarity.Enhanced binding affinity to target proteins.

Computational Chemistry and Modeling for Structure-Property Prediction

Computational methods are powerful tools for predicting the properties of molecules and guiding experimental research. For this compound, computational chemistry can provide valuable insights into its structure, reactivity, and potential biological interactions.

Molecular docking studies can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of enzymes and receptors. indigoinstruments.com This can help to prioritize which derivatives to synthesize and test, saving time and resources. For example, a related compound, 3-methyl-4-oxo-pentanoic acid, has been the subject of molecular docking studies to investigate its interactions with anti-aging targets. ajchem-a.com

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to accurately calculate the electronic structure and properties of this compound. mdpi.comaps.org This information can be used to understand its reactivity and to parameterize molecular mechanics force fields for more accurate molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities. orgsyn.orgnih.gov A robust QSAR model can then be used to predict the activity of virtual compounds, further guiding the design of new and more potent derivatives.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally benign methods.

As mentioned earlier, biocatalysis is a prime example of a green chemistry approach. The use of enzymes operates under mild conditions (aqueous solvent, ambient temperature and pressure) and can provide exquisite selectivity, reducing the need for protecting groups and minimizing waste.

The use of renewable feedstocks as starting materials is another key aspect of green chemistry. Investigating synthetic routes that begin from biomass-derived platform chemicals would be a significant step towards a more sustainable production of this compound.

Furthermore, the choice of solvents and reagents has a major impact on the environmental footprint of a synthesis. Future synthetic strategies should aim to use greener solvents (e.g., water, ethanol, or supercritical CO2) and catalytic reagents in place of stoichiometric ones. The development of continuous flow processes can also contribute to a more sustainable synthesis by improving efficiency and reducing waste.

Q & A

Q. What are the optimal synthetic routes for (S)-3-Methyl-pentanoic acid in academic research?

The synthesis of this compound typically involves multi-step reactions with chiral resolution or enantioselective catalysis. For example, hydrogenation of α,β-unsaturated precursors using palladium catalysts under hydrogen gas (1 atm) in methanol or ethyl acetate can yield enantiomerically enriched products . Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) suggests feasible routes starting from branched aliphatic aldehydes or ketones, followed by stereoselective oxidation or carboxylation . Purification via recrystallization (using chloroform/hexane mixtures) or column chromatography (silica gel with ethyl acetate gradients) is critical for isolating the enantiopure compound .

Q. How can the enantiomeric purity of this compound be validated experimentally?

Enantiomeric purity is confirmed using chiral HPLC (e.g., Chiralpak® columns) with UV detection, comparing retention times to racemic standards. Nuclear Magnetic Resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can resolve diastereomeric splitting in the ¹H or ¹³C spectra . Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment, as demonstrated in crystallographic studies of analogous branched carboxylic acids (R-factor < 0.05) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling point : ~197–200°C (varies with isomer purity) .
  • Water solubility : Low (log S = -1.2 via ESOL prediction), requiring polar aprotic solvents (e.g., DMSO) for aqueous reactions .
  • Hydrogen-bonding capacity : High (TPSA = 57.5 Ų), influencing crystallization behavior and intermolecular interactions .
  • Thermal stability : Decomposes above 250°C, necessitating low-temperature storage for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Discrepancies in melting points (e.g., -33°C vs. -41.6°C) may arise from impurities or polymorphism. Cross-validation using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres is recommended . Standardized protocols (e.g., NIST-certified methods) for sample preparation (e.g., solvent-free recrystallization) minimize variability .

Q. How can researchers optimize purification methods for this compound with varying polar impurities?

For polar byproducts (e.g., hydroxylated analogs), reverse-phase flash chromatography (C18 silica, acetonitrile/water gradients) effectively separates compounds with Δlog P > 0.5 . For non-polar impurities (e.g., methyl esters), fractional distillation under reduced pressure (20–50 mbar) is preferred . Purity assessment via GC-MS (e.g., using HP-5MS columns) or LC-UV (210 nm detection) ensures >98% enantiomeric excess .

Q. What role does stereochemistry play in the reactivity of this compound in catalytic reactions?

The (S)-configuration influences substrate binding in enzymatic or organocatalytic reactions. For example, in lipase-mediated esterification, the enantiomer’s methyl group sterically hinders nucleophilic attack, leading to kinetic resolution (kcat/KM ratios > 10³) . Computational modeling (e.g., DFT studies) of transition states can predict stereoselectivity in asymmetric catalysis .

Q. How can multivariate statistical analysis enhance the interpretation of this compound’s role in complex matrices (e.g., biofluids or environmental samples)?

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) identifies this compound as a biomarker in tobacco smoke (VIP > 1.0, p < 0.05) by correlating its concentration with particulate-phase vs. gaseous-phase distribution . Principal Component Analysis (PCA) reduces dimensionality in metabolomic datasets, highlighting its contribution to variance (e.g., R²X > 0.8) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (skin permeation potential: log Kp = -5.2 cm/h) .
  • Ventilation : Use fume hoods during synthesis (vapor pressure: ~0.1 kPa at 25°C) .
  • Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal (pKa = 4.8) .

Q. How can researchers address conflicting bioactivity data (e.g., CYP inhibition) for this compound?

Contradictory CYP inhibition profiles (e.g., CYP3A4 vs. CYP2D6) may reflect assay-specific conditions (e.g., microsomal vs. recombinant enzymes). Standardize protocols using human liver microsomes and control inhibitors (e.g., ketoconazole for CYP3A4) to validate IC50 values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Methyl-pentanoic acid
Reactant of Route 2
(S)-3-Methyl-pentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.